

# Application Notes and Protocols: CRISPR Screen to Identify Shp2-IN-24 Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers.[3][4] Allosteric inhibitors of Shp2, such as **Shp2-IN-24**, have emerged as a promising therapeutic strategy for cancers driven by aberrant RTK signaling.[5][6][7] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.

This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when inactivated, confer resistance to the Shp2 inhibitor **Shp2-IN-24**. Understanding these resistance mechanisms is critical for developing effective combination therapies and predicting patient response.

### **Signaling Pathway Overview**

Shp2 is a critical positive regulator of the RAS/ERK signaling cascade.[8][9] Upon growth factor binding to an RTK, Shp2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway, which promotes cell proliferation, survival, and differentiation.[10][11] Allosteric Shp2 inhibitors



stabilize the auto-inhibited conformation of Shp2, preventing its activation and thereby blocking downstream signaling.[7][12]



Click to download full resolution via product page

Caption: Shp2 Signaling Pathway and Inhibition.

## **Experimental Workflow for CRISPR Screen**

The overall workflow for a pooled, negative selection CRISPR/Cas9 screen to identify **Shp2-IN-24** resistance genes involves several key steps, from library transduction to data analysis.





Click to download full resolution via product page

Caption: CRISPR Screen Experimental Workflow.





# Data Presentation: Known Shp2 Inhibitor Resistance Genes

Genome-wide CRISPR screens have identified several genes whose loss confers resistance to Shp2 inhibitors.[4][5][6][7] While these studies did not exclusively use **Shp2-IN-24**, the identified genes represent a valuable starting point for understanding resistance to this class of inhibitors. The following table summarizes key hits from published screens.



| Gene   | Function                                                                               | Frequency of Conferring Resistance            | Notes                                                                                          |
|--------|----------------------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------|
| LZTR1  | Negative regulator of RAS signaling.[5][6]                                             | High (e.g., 12 out of 14 cell lines)[5][6]    | Deletion leads to reactivation of ERK signaling.[5][6]                                         |
| MAP4K5 | A serine/threonine kinase.[5][6]                                                       | Moderate (e.g., 8 out of 14 cell lines)[5][6] | Acts upstream of MEK.[5][6]                                                                    |
| SPRED2 | Negative regulator of<br>the RAS-RAF-ERK<br>pathway.[5][6]                             | Moderate (e.g., 6 out of 14 cell lines)[5][6] | Part of the Sprouty/Spred family of proteins.                                                  |
| STK40  | Serine/threonine<br>kinase.[5][6]                                                      | Moderate (e.g., 6 out of 14 cell lines)[5][6] | Less characterized role in RAS signaling.                                                      |
| INPPL1 | Inositol polyphosphate-5- phosphatase.[5][6]                                           | Moderate (e.g., 5 out of 14 cell lines)[5][6] | Sensitization to Shp2i requires its NPXY motif but not its lipid phosphatase activity.  [5][6] |
| NF1    | Neurofibromin 1, a<br>negative regulator of<br>RAS.[4][5][6]                           | Cell-line dependent                           | A well-known tumor suppressor gene.                                                            |
| PTEN   | Phosphatase and tensin homolog, a negative regulator of the PI3K/AKT pathway.[4][5][6] | Cell-line dependent                           | Loss of PTEN can activate a parallel survival pathway.                                         |
| CDKN1B | Cyclin-dependent<br>kinase inhibitor 1B<br>(p27, Kip1).[4][5][6]                       | Cell-line dependent                           | A negative regulator of the cell cycle.                                                        |
| RASA2  | RAS p21 protein activator 2.[5][6]                                                     | Cell-line dependent                           | A member of the<br>GAP1 family of                                                              |



GTPase-activating proteins.

## **Experimental Protocols**

This section provides detailed methodologies for conducting a CRISPR/Cas9 screen to identify **Shp2-IN-24** resistance genes.

## Protocol 1: Cell Line Preparation and Lentivirus Production

- Cell Line Selection: Choose a cancer cell line that is sensitive to **Shp2-IN-24**. This can be determined by standard cell viability assays (e.g., CellTiter-Glo). The selected cell line should also be amenable to lentiviral transduction.
- Cas9 Expression: Stably express Cas9 in the chosen cell line. This is typically achieved by transducing the cells with a lentiviral vector carrying the Cas9 gene and a selectable marker (e.g., blasticidin).[13] Select for a polyclonal population of Cas9-expressing cells.
- sgRNA Library: Utilize a genome-wide or a focused sgRNA library (e.g., targeting kinases, phosphatases, and signaling proteins). The TKOv3 library is a well-validated option for genome-wide screens.[14]
- Lentivirus Production: Produce high-titer lentivirus for the sgRNA library in a packaging cell line (e.g., HEK293T) by co-transfecting the library plasmid with packaging and envelope plasmids.

#### **Protocol 2: CRISPR Screen Execution**

- Determine Viral Titer: Titer the sgRNA library lentivirus on the Cas9-expressing target cells to determine the appropriate volume of virus needed to achieve a multiplicity of infection (MOI) of ~0.3. This ensures that most cells receive a single sgRNA.
- Library Transduction: Transduce a sufficient number of cells to achieve a representation of at least 500-1000 cells per sgRNA in the library.[13]



- Antibiotic Selection: After transduction, select the cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Baseline Sample (T0): After selection, harvest a representative population of cells to serve as the baseline for sqRNA distribution (T0).
- Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of Shp2-IN-24. The drug concentration should be sufficient to inhibit cell growth significantly but not cause rapid, widespread cell death.
- Cell Culture and Passaging: Culture the cells for an extended period (e.g., 14-21 days), passaging them as needed. Maintain a sufficient number of cells at each passage to preserve the library complexity.
- Harvesting: Harvest cells from both the control and Shp2-IN-24-treated populations at the end of the experiment.

## Protocol 3: Next-Generation Sequencing and Data Analysis

- Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell populations.
- sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
- Next-Generation Sequencing (NGS): Pool the barcoded PCR products and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq).
- Data Analysis:
  - Read Counting: Demultiplex the sequencing reads and count the number of reads for each sgRNA in each sample.



- Enrichment Analysis: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the Shp2-IN-24-treated population compared to the control population.
- Hit Identification: Genes with multiple highly-enriched sgRNAs are considered candidate resistance genes.

### Conclusion

CRISPR/Cas9 screens are a powerful tool for systematically identifying genes that mediate resistance to targeted therapies like **Shp2-IN-24**.[15][16] The protocols and data presented here provide a comprehensive guide for researchers to design and execute such screens. The identification of resistance mechanisms will facilitate the development of more effective therapeutic strategies, including rational drug combinations, to overcome resistance and improve patient outcomes in cancers driven by aberrant Shp2 signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biorxiv.org [biorxiv.org]
- 8. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]







- 10. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. CRISPR Screening Protocol: A Step-by-Step Guide CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify Shp2-IN-24 Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385117#crispr-screen-to-identify-shp2-in-24-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com